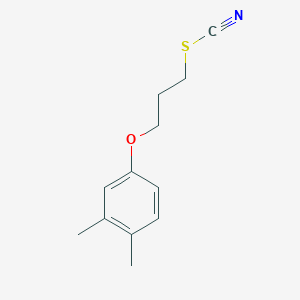
3-(3,4-dimethylphenoxy)propyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dimethylphenoxy)propyl thiocyanate, also known as DPTSC, is a chemical compound that has been widely used in scientific research due to its unique properties. DPTSC is a thiocyanate derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied. In
Mecanismo De Acción
The mechanism of action of 3-(3,4-dimethylphenoxy)propyl thiocyanate involves the inhibition of PTPs through the formation of a covalent bond with the active site of the enzyme. This covalent bond results in the irreversible inhibition of the enzyme, leading to the accumulation of phosphorylated proteins and the induction of apoptosis. Additionally, this compound has been shown to induce reactive oxygen species (ROS) production, leading to oxidative stress and apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of PTPs, induction of apoptosis, and ROS production. Additionally, this compound has been shown to have antiproliferative effects on cancer cells, leading to the inhibition of tumor growth. However, this compound has also been shown to have cytotoxic effects on normal cells, leading to potential limitations for its use in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3,4-dimethylphenoxy)propyl thiocyanate has several advantages for lab experiments, including its ability to inhibit PTPs and induce apoptosis in cancer cells. Additionally, this compound has been shown to have a high selectivity for cancer cells, leading to potential use as a targeted anticancer agent. However, this compound has also been shown to have cytotoxic effects on normal cells, leading to potential limitations for its use in cancer treatment. Additionally, the irreversible inhibition of PTPs by this compound may limit its use in studying the role of PTPs in cellular processes.
Direcciones Futuras
Future research on 3-(3,4-dimethylphenoxy)propyl thiocyanate should focus on further elucidating its mechanism of action and its potential as an anticancer agent. Additionally, research should focus on identifying potential targets for this compound in cancer cells and developing more selective and less cytotoxic derivatives of this compound. Furthermore, research should focus on identifying potential applications of this compound in other diseases, such as autoimmune diseases and neurodegenerative diseases. Overall, this compound has shown great potential as a tool for scientific research and as a potential anticancer agent, and further research is needed to fully understand its properties and potential applications.
Métodos De Síntesis
3-(3,4-dimethylphenoxy)propyl thiocyanate can be synthesized through a variety of methods, including the reaction of 3-(3,4-dimethylphenoxy)propyl alcohol with thiophosgene or the reaction of 3-(3,4-dimethylphenoxy)propyl amine with carbon disulfide and subsequent reaction with hydrogen peroxide and hydrochloric acid. The purity of the synthesized this compound can be determined through various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
3-(3,4-dimethylphenoxy)propyl thiocyanate has been extensively used in scientific research due to its unique properties, including its ability to inhibit protein tyrosine phosphatases (PTPs) and its potential as an anticancer agent. PTPs are enzymes that play a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. The inhibition of PTPs by this compound has been shown to have anticancer effects by inducing apoptosis and inhibiting tumor growth in vitro and in vivo.
Propiedades
IUPAC Name |
3-(3,4-dimethylphenoxy)propyl thiocyanate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c1-10-4-5-12(8-11(10)2)14-6-3-7-15-9-13/h4-5,8H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIYIIVKBWTTSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCSC#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-allyl-5-[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5000432.png)
![methyl 2-(4-bromobenzyl)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5000443.png)
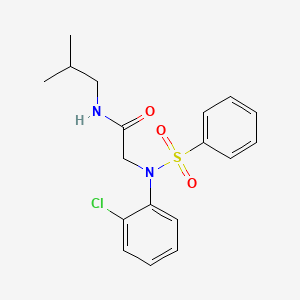
![5-imino-6-({5-[(4-methylphenyl)thio]-2-furyl}methylene)-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5000448.png)
![1-acetyl-4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B5000453.png)
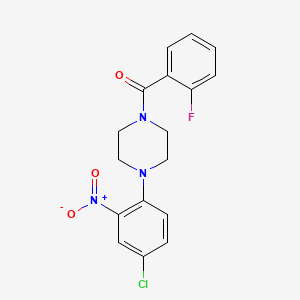
![ethyl 4-{[({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B5000460.png)
![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-isopropylglycinamide](/img/structure/B5000465.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-N-[3-(dimethylamino)propyl]-N',N'-dimethyl-1,3-propanediamine](/img/structure/B5000470.png)
![4-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoic acid](/img/structure/B5000478.png)
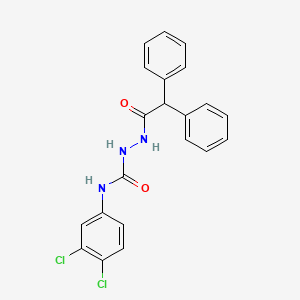
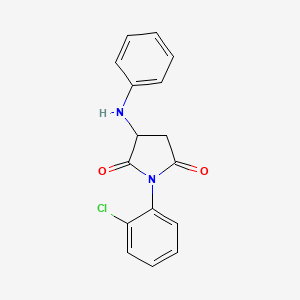
![3-[4-(2-allyl-4-methoxyphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5000503.png)
![methyl 4,5-dimethoxy-2-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5000504.png)